2-(5-bromothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a bromothiophene, carboxamido, and a cyclopenta[b]thiophene group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The bromothiophene and cyclopenta[b]thiophene groups would contribute to aromaticity, while the carboxamido group would introduce polarity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the carboxamido group, which can participate in various reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point .
Scientific Research Applications
Synthesis and Catalytic Applications
Research has focused on synthesizing thiophene-based amide derivatives, highlighting the use of various catalytic approaches. For example, a study by Kanwal et al. (2022) explored the synthesis of pyrazole-thiophene-based amide derivatives through different methodologies, including Pd (0)-catalyzed Suzuki–Miyaura cross-coupling. These compounds were analyzed for their non-linear optical (NLO) properties, chemical reactivity, and stability, suggesting potential applications in materials science and catalysis (Kanwal et al., 2022).
Structural and Computational Studies
Another research avenue involves structural and computational analysis of thiophene derivatives. Rasool et al. (2020) reported the facile synthesis of thiophene-based derivatives, characterizing their structures and evaluating their spasmolytic activity. Computational studies using density functional theory (DFT) further elucidated the electronic properties of these compounds, underscoring their potential in pharmaceutical applications (Rasool et al., 2020).
Antipathogenic Activity
Thiourea derivatives, related to thiophene compounds, have been synthesized and tested for their antibacterial and antifungal properties. A study by Limban et al. (2011) highlighted the synthesis of acylthioureas with significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. This research points to the potential of thiophene derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Photostabilization Properties
New thiophene derivatives have been synthesized and evaluated as photostabilizers for poly(vinyl chloride) (PVC), indicating their utility in material science and industrial applications. Balakit et al. (2015) synthesized thiophene derivatives that significantly reduced the photodegradation of PVC films, suggesting their role in enhancing the durability and lifespan of PVC-based materials (Balakit et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[(5-bromothiophene-2-carbonyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S2/c1-16-13(19)11-7-3-2-4-8(7)21-14(11)17-12(18)9-5-6-10(15)20-9/h5-6H,2-4H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWOHALQMQUBSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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